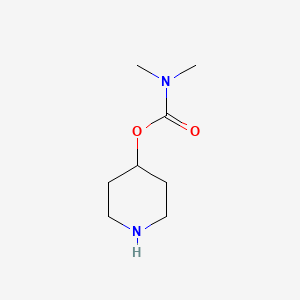

Piperidin-4-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-4-yl dimethylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl dimethylcarbamate typically involves the reaction of piperidine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Piperidine+Dimethylcarbamoyl chloride→Piperidin-4-yl dimethylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperidin-4-ylamine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidin-4-yl dimethylcarbamate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as antitumor and antiviral activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of piperidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Piperidin-4-yl benzamide: Shares the piperidine core but has a benzamide group instead of a carbamate.

N-(piperidin-4-yl) morpholine: Contains a morpholine ring fused to the piperidine core

Uniqueness

Piperidin-4-yl dimethylcarbamate is unique due to its specific carbamate functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

Piperidin-4-yl dimethylcarbamate is a compound derived from piperidine, a six-membered heterocyclic amine. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a dimethylcarbamate group. This structural configuration imparts unique physicochemical properties that influence its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives with potentially altered biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can bind to the active sites of enzymes, thereby inhibiting their function. For example, similar piperidine derivatives have shown activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Receptor Modulation : this compound may also act as a modulator of various receptors, influencing cellular signaling pathways and contributing to its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. For instance, compounds related to this structure have shown significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 and NCI-H1299. The mechanism involves inducing apoptosis in tumor cells through various biochemical pathways .

Antibacterial Properties

This compound derivatives have also been evaluated for their antibacterial activity. Certain compounds within this class demonstrate low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. This suggests their potential as new antibacterial agents .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | , |

| Antibacterial | Inhibition of bacterial growth | , |

| Enzyme Inhibition | AChE inhibition | , |

Case Study: Antitumor Activity

In a study evaluating various carbamate derivatives, this compound exhibited significant antitumor activity against NCI-H1299 cells with an IC50 value indicating potent efficacy. This study utilized a CCK-8 assay to determine cell viability and proliferation rates, demonstrating the compound's potential as a lead for further drug development against cancer .

Case Study: Enzyme Inhibition

Research on carbamate compounds has indicated that this compound can inhibit AChE effectively, similar to established drugs like rivastigmine. The inhibition constants (Ki) were found to be comparable or superior to those of existing therapeutics, highlighting the compound's promise in treating Alzheimer's disease .

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

piperidin-4-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 |

InChI Key |

GGGMTJQCYUFHPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.